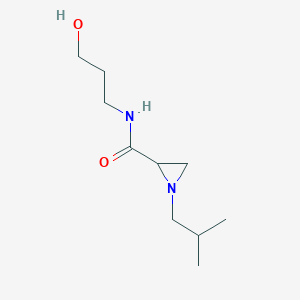
3-chloro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide, also known as CHNBH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-chloro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that 3-chloro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and can also modulate the expression of various genes involved in cancer progression.
Biochemical and Physiological Effects
3-chloro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-chloro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 3-chloro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has also been shown to have anti-inflammatory and antioxidant effects, which may be attributed to its ability to inhibit COX-2 and scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide in lab experiments is its relative ease of synthesis and availability. 3-chloro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one limitation of using 3-chloro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide is its low solubility in water, which may limit its applications in certain experiments.
Orientations Futures
There are several future directions for research on 3-chloro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide. One area of interest is the development of 3-chloro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide-based metal complexes and nanoparticles for various applications, including drug delivery and catalysis. Another direction is the investigation of 3-chloro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide as a potential therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of 3-chloro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide and its potential side effects.
Méthodes De Synthèse
The synthesis of 3-chloro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide involves the reaction between 3-chlorobenzohydrazide and 2-hydroxy-5-nitrobenzaldehyde in the presence of a catalyst such as acetic acid. The reaction results in the formation of 3-chloro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide as a yellow crystalline solid with a melting point of 182-185°C.
Applications De Recherche Scientifique
3-chloro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-chloro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has been investigated for its anti-inflammatory, antioxidant, and anti-cancer properties. In materials science, 3-chloro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has been used as a precursor for the synthesis of metal complexes and nanoparticles. In environmental science, 3-chloro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has been explored for its ability to remove heavy metals from contaminated water.
Propriétés
IUPAC Name |
3-chloro-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4/c15-11-3-1-2-9(6-11)14(20)17-16-8-10-7-12(18(21)22)4-5-13(10)19/h1-8,19H,(H,17,20)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXNJRKSXLRGMP-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-furylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6045820.png)
![2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6045823.png)
![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione 2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone]](/img/structure/B6045830.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6045834.png)
![1-(2-fluorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045836.png)
![methyl 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B6045850.png)
![2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B6045853.png)
![3-methyl-4-[4-(methylthio)phenyl]-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6045859.png)

![(1-{[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6045874.png)
![1,3-dimethyl-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6045878.png)


![6-(4-ethylphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6045895.png)